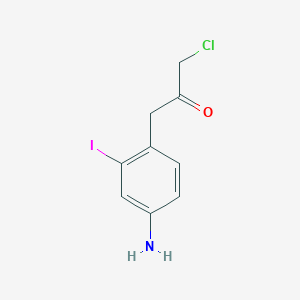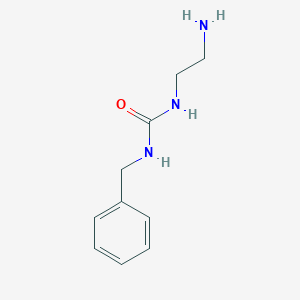
1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Br2FO2 and a molecular weight of 339.98 . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1-(3-bromo-2-hydroxyphenyl)propan-2-one using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous bromine reagents .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenylpropanones.
Oxidation: Formation of phenylpropanone ketones or acids.
Reduction: Formation of phenylpropanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through its reactive bromine and fluoromethoxy groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity . The pathways involved may include the formation of covalent adducts with amino acid residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-phenylpropane: Similar structure but lacks the fluoromethoxy group.
2-Bromo-1-phenyl-1-butanone: Similar brominated ketone structure but with a different alkyl chain length.
Uniqueness
1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one is unique due to the presence of both bromine and fluoromethoxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Eigenschaften
Molekularformel |
C10H9Br2FO2 |
|---|---|
Molekulargewicht |
339.98 g/mol |
IUPAC-Name |
1-bromo-1-[3-bromo-2-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Br2FO2/c1-6(14)9(12)7-3-2-4-8(11)10(7)15-5-13/h2-4,9H,5H2,1H3 |
InChI-Schlüssel |
JXUBCDPVHFWKEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C(=CC=C1)Br)OCF)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


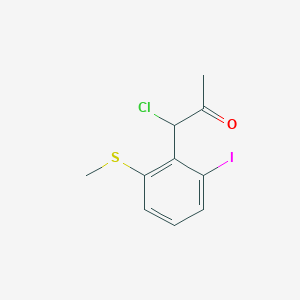
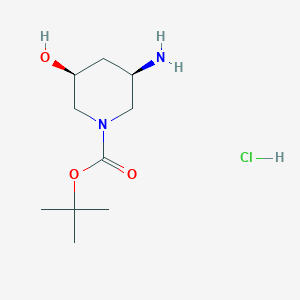
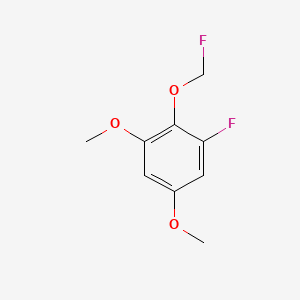

![1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone](/img/structure/B14042736.png)
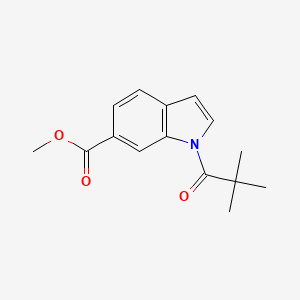
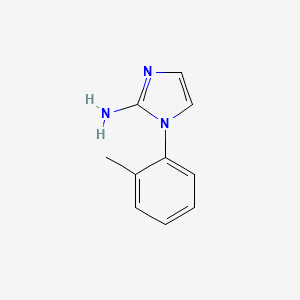


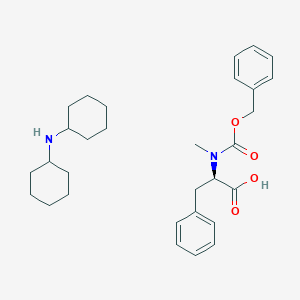

![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B14042774.png)
